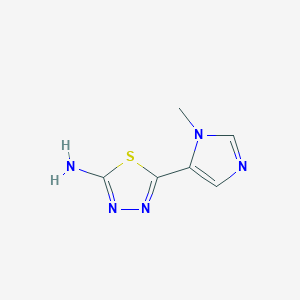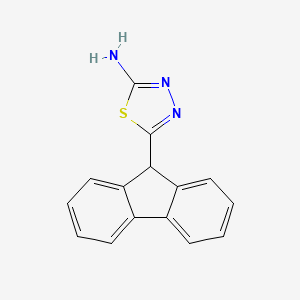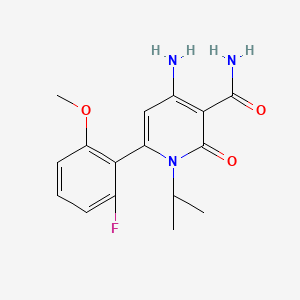
5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde is a heterocyclic compound that features both an imidazole ring and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors One common method involves the bromination of 2,3-dihydrobenzofuran followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Used in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-Dihydro-5-benzofuryl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
5-Bromoimidazole-2-carbaldehyde: Lacks the benzofuran moiety, which may limit its applications in certain fields.
Uniqueness
5-Bromo-4-(2,3-dihydro-5-benzofuryl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the benzofuran moiety, which can impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9BrN2O2 |
|---|---|
Peso molecular |
293.12 g/mol |
Nombre IUPAC |
5-bromo-4-(2,3-dihydro-1-benzofuran-5-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN2O2/c13-12-11(14-10(6-16)15-12)8-1-2-9-7(5-8)3-4-17-9/h1-2,5-6H,3-4H2,(H,14,15) |
Clave InChI |
ZKYACDHQYVCOHP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3=C(NC(=N3)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)


![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
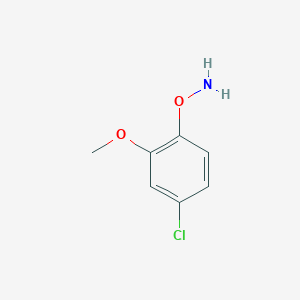
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
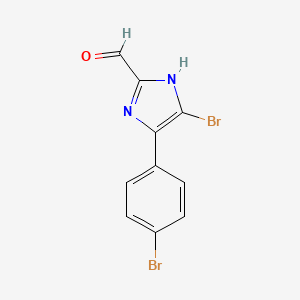
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
